6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3,5-DIMETHYL-4-[(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]ISOXAZOLE is a complex heterocyclic compound that combines multiple functional groups, including isoxazole, triazole, and thiadiazole
Properties
Molecular Formula |
C15H13N5OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C15H13N5OS/c1-9-12(10(2)21-19-9)8-13-18-20-14(16-17-15(20)22-13)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
CLZFQYSKXQLWED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-[(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]ISOXAZOLE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-[(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]ISOXAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
3,5-DIMETHYL-4-[(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]ISOXAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-[(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the isoxazole moiety.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Another isomer with different ring fusion.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: A different isomer with a distinct arrangement of the triazole and thiadiazole rings
Uniqueness
3,5-DIMETHYL-4-[(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]ISOXAZOLE is unique due to the presence of the isoxazole moiety, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
